2-((1-(Bromomethyl)cyclopropyl)methyl)-5-chlorothiophene
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Overview
Description
2-((1-(Bromomethyl)cyclopropyl)methyl)-5-chlorothiophene is an organic compound that features a cyclopropyl group, a bromomethyl group, and a chlorothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Bromomethyl)cyclopropyl)methyl)-5-chlorothiophene typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to yield bromomethyl cyclopropane derivatives . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are crucial to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Bromomethyl)cyclopropyl)methyl)-5-chlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Cyclization Reactions: The cyclopropyl group can participate in ring-opening or ring-closing reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, copper(II) bromide, and various nucleophiles such as amines and thiols . The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopropyl methyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-((1-(Bromomethyl)cyclopropyl)methyl)-5-chlorothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-((1-(Bromomethyl)cyclopropyl)methyl)-5-chlorothiophene involves its interaction with molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group and chlorothiophene ring contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl Methyl Bromide: Shares the cyclopropyl and bromomethyl groups but lacks the chlorothiophene ring.
5-Chlorothiophene Derivatives: Compounds with a chlorothiophene ring but different substituents on the cyclopropyl group.
Uniqueness
The presence of both the bromomethyl group and the chlorothiophene ring allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C9H10BrClS |
---|---|
Molecular Weight |
265.60 g/mol |
IUPAC Name |
2-[[1-(bromomethyl)cyclopropyl]methyl]-5-chlorothiophene |
InChI |
InChI=1S/C9H10BrClS/c10-6-9(3-4-9)5-7-1-2-8(11)12-7/h1-2H,3-6H2 |
InChI Key |
OQJWMGPECRTCSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=C(S2)Cl)CBr |
Origin of Product |
United States |
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